

Application Note: Quantitative Analysis of Xanthosine using HPLC-UV

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Compound of Interest

Compound Name: Xanthosine (Standard)

Cat. No.: B15594830

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Xanthosine using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The described method is suitable for the accurate and precise determination of Xanthosine in various sample matrices, following appropriate sample preparation.

Introduction

Xanthosine is a nucleoside derived from xanthine and ribose. It is an intermediate in purine metabolism and a potential biomarker for certain metabolic disorders. Accurate quantification of Xanthosine is crucial for research in pharmacology, diagnostics, and drug development. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the quantitative analysis of Xanthosine. The method is simple, sensitive, and reliable, making it suitable for routine analysis.

Quantitative Data Summary

The performance of the HPLC-UV method for the quantification of Xanthosine is summarized in the table below. The data demonstrates excellent linearity, precision, accuracy, and sensitivity.

Parameter	Result
Linearity (R^2)	> 0.999
Calibration Range	0.5 - 100 $\mu\text{g/mL}$
Precision (%RSD)	< 2%
Accuracy (%Recovery)	98% - 102%
Limit of Detection (LOD)	0.1 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	0.5 $\mu\text{g/mL}$
Retention Time	Approximately 4.5 min

Experimental Protocols

1. Materials and Reagents

- Xanthosine reference standard ($\geq 98\%$ purity)
- HPLC grade Acetonitrile (ACN)
- HPLC grade Methanol (MeOH)
- Ammonium Acetate (analytical grade)
- Acetic Acid (glacial, analytical grade)
- Deionized water (18.2 $\text{M}\Omega\cdot\text{cm}$)
- 0.45 μm syringe filters

2. Instrumentation

- HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).

- Analytical balance.
- pH meter.
- Sonicator.

3. Preparation of Solutions

- Mobile Phase: Prepare a mobile phase consisting of 50 mM ammonium acetate in water with 1% acetonitrile and 0.5% methanol, adjusted to pH 4.75 with acetic acid.[\[1\]](#) Filter and degas the mobile phase before use.
- Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of Xanthosine reference standard and dissolve it in 10 mL of deionized water in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.

4. Sample Preparation

- The sample preparation will depend on the matrix. For aqueous samples, filtration through a 0.45 µm syringe filter may be sufficient.
- For biological matrices such as plasma or serum, protein precipitation is necessary.[\[2\]](#) Add three volumes of cold acetonitrile or methanol to one volume of the sample. Vortex vigorously and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.

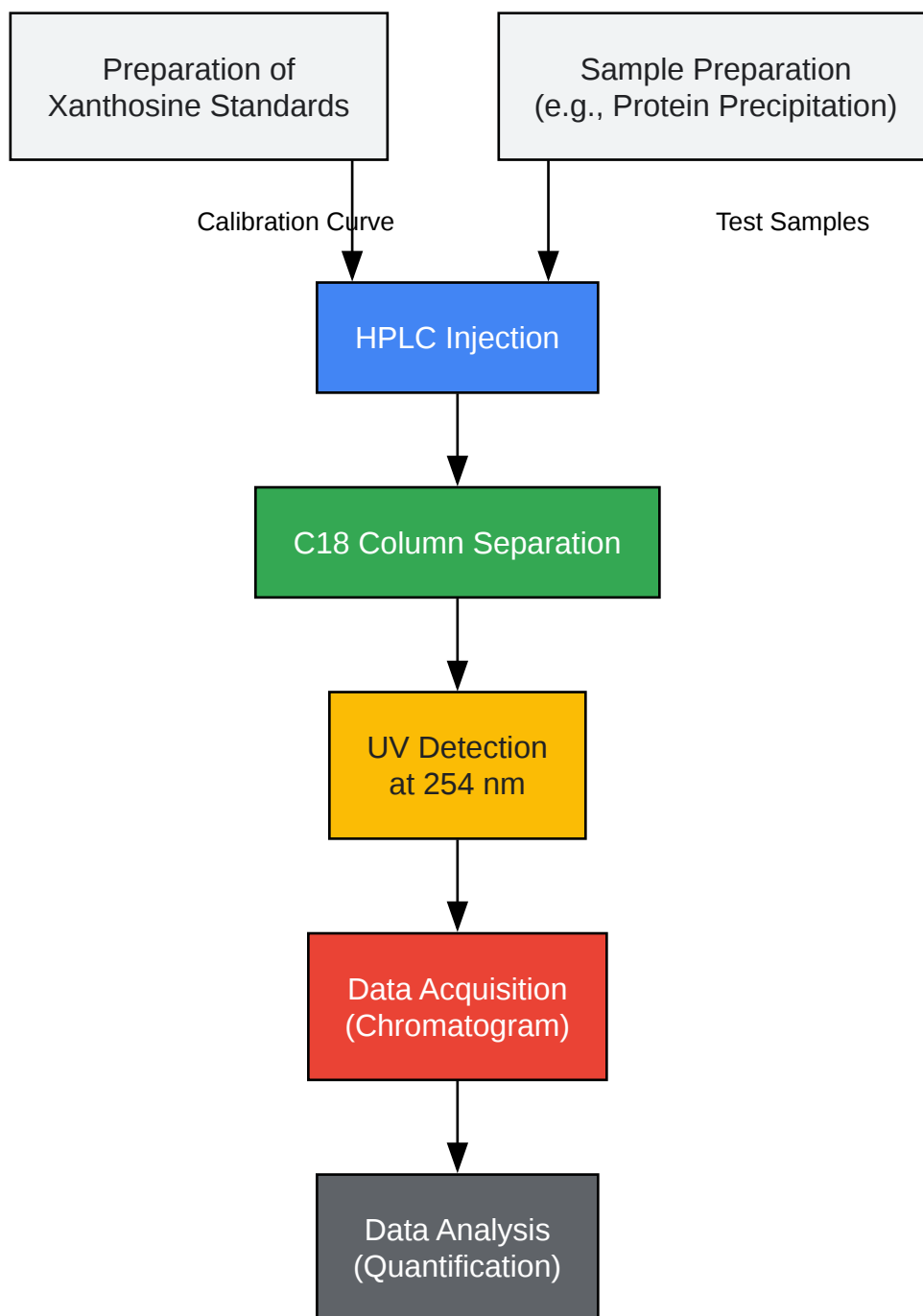
5. HPLC-UV Method Parameters

Parameter	Condition
Column	C18 reversed-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase	50 mM Ammonium Acetate, 1% Acetonitrile, 0.5% Methanol, pH 4.75
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30 °C
UV Detection Wavelength	254 nm ^[1]
Run Time	10 minutes

6. Data Analysis

- Identify the Xanthosine peak in the chromatogram based on the retention time of the standard.
- Construct a calibration curve by plotting the peak area of the Xanthosine standards against their corresponding concentrations.
- Perform a linear regression analysis on the calibration curve to determine the equation of the line and the coefficient of determination (R^2).
- Quantify the amount of Xanthosine in the samples by interpolating their peak areas from the calibration curve.

Visualizations



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Caption: Experimental workflow for the quantitative analysis of Xanthosine by HPLC-UV.

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References

- 1. researchgate.net [researchgate.net]
- 2. Quantification of uric acid, xanthine and hypoxanthine in human serum by HPLC for pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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